molecular formula C16H18O5 B12349290 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12349290
M. Wt: 290.31 g/mol
InChI Key: MUNIGMZRDXZSAZ-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups, contributing to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves several steps, including the formation of the chromenone core and subsequent functionalization. One common synthetic route involves the condensation of appropriate phenolic precursors under acidic or basic conditions, followed by cyclization and methoxylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The biological effects of 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one are primarily mediated through its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2, through the modulation of signaling pathways like NF-κB.

    Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation by targeting specific proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl hexopyranoside
  • 5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl 6-O-(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl-β-D-glucopyranoside

Uniqueness

Compared to similar compounds, 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. Its hexahydrochromenone core structure also differentiates it from other flavonoids, providing unique opportunities for chemical modifications and therapeutic applications.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-5,8,11,13-15,17-18H,6-7H2,1H3

InChI Key

MUNIGMZRDXZSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C2C(C1)OC=C(C2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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